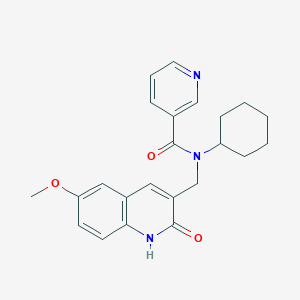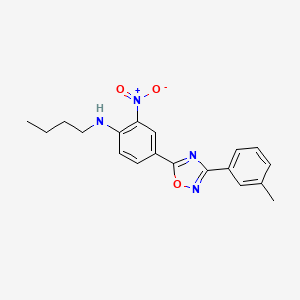
1-((4-fluorophenyl)sulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-fluorophenyl)sulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide, commonly known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperidine carboxamides and has been found to exhibit promising results in various studies.
Wirkmechanismus
The exact mechanism of action of Compound X is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. The compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. Additionally, the compound has been found to enhance the activity of natural killer cells and increase the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Compound X in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, the compound has been found to exhibit low toxicity, making it suitable for use in cell culture and animal studies.
However, one of the limitations of using Compound X in lab experiments is its high cost, which may limit its widespread use. Additionally, the compound has been found to have limited solubility in aqueous solutions, which may pose challenges in experimental design.
Zukünftige Richtungen
There are several potential future directions for research on Compound X. One area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of Compound X in humans.
Synthesemethoden
The synthesis of Compound X involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(3-hydroxypropyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction yields Compound X as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, the compound has been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In oncology, Compound X has been found to exhibit cytotoxic effects on cancer cells and has been studied for its potential use in cancer treatment. Additionally, the compound has been found to modulate the immune system and has been studied for its potential use in immunotherapy.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c16-13-2-4-14(5-3-13)23(21,22)18-9-6-12(7-10-18)15(20)17-8-1-11-19/h2-5,12,19H,1,6-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDMQLVUXMBVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

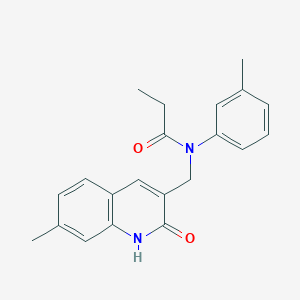
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
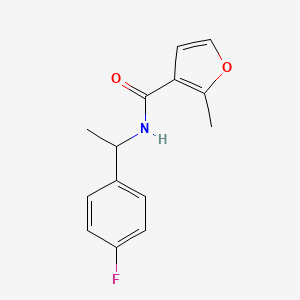
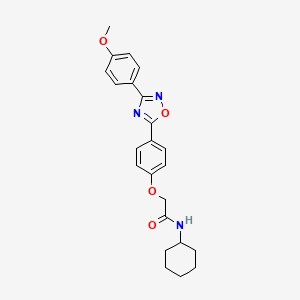

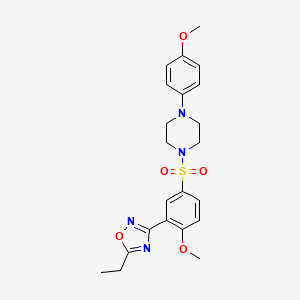
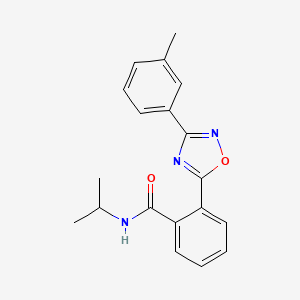
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)
